1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2)
Description
1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2) is a sulfonic acid derivative featuring a propanesulfonic acid backbone substituted with:
- A 2-hydroxy group at position 2.
- An ethyl(3-methylphenyl)amino group (aromatic tertiary amine) at position 3.
- A sodium counterion and two water molecules in its hydrated form.
Properties
InChI |
InChI=1S/C12H19NO4S.Na.H2O/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);;1H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNKXPXYXUQMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CS(=O)(=O)O)O)C1=CC=CC(=C1)C.O.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NNaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679787-10-1 | |
| Record name | 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=679787-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The initial step involves the reaction of 3-methylphenylamine with ethyl chloride to form N-ethyl-3-methylphenylamine. This intermediate is then reacted with 1-propanesulfonic acid to form the desired compound. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, and heating the reaction mixture to facilitate the formation of the sulfonic acid derivative.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of sulfonic acid derivatives or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can result in the formation of various substituted phenyl compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and other functionalized compounds. In biology, it is employed as a fluorescent probe for imaging and studying cellular processes. In medicine, it is used in drug discovery and development, particularly in the design of new therapeutic agents. In industry, it is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid group in the compound can act as a hydrogen bond donor or acceptor, facilitating its binding to biological targets. The phenyl group and the ethyl group contribute to its lipophilic properties, allowing it to penetrate cell membranes and interact with intracellular components. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents, which influence their physicochemical properties and applications:
Substituent Effects on Reactivity and Stability
- Target Compound: The ethyl(3-methylphenyl)amino group introduces steric hindrance and aromaticity, likely enhancing thermal stability and surfactant efficiency in nonpolar environments. The tertiary amine may also enable pH-dependent solubility .
- 3-Chloro Derivative (CAS 126-83-0) : The electron-withdrawing chlorine atom increases electrophilicity, making it reactive in nucleophilic substitution reactions. Used to synthesize epoxy-functionalized sulfonates (e.g., oxiranemethanesulfonic acid sodium salt) for crosslinking applications .
- Allyloxy Derivative (CAS 52556-42-0): The allyl group offers unsaturation, enabling polymerization or thiol-ene click chemistry.
Solubility and Surfactant Performance
- The hexyloxy derivative (CAS 58965-17-6) exhibits higher hydrophobicity due to the C₆ alkyl chain, making it suitable for oil-in-water emulsification. In contrast, the target compound’s aromatic amino group may improve micelle formation in mixed solvent systems .
- The trimethylsilyl derivative (CAS 2039-96-5) is highly water-soluble and used as a deuterium lock solvent in NMR due to its inertness and sharp spectral signals .
Biological Activity
1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2), often referred to as sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate, is a sulfonic acid derivative with potential applications in various scientific fields including biochemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure that includes an ethyl group attached to a 3-methylphenylamino moiety.
- Molecular Formula : C12H19NO3S
- CAS Number : 82692-93-1
- IUPAC Name : 3-(N-ethyl-3-methylanilino)propanesulfonic acid
The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The sulfonic acid group can form ionic interactions with positively charged sites on proteins, while the aromatic ring facilitates hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Biological Activity Overview
1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt has been studied for its potential therapeutic properties. Its biological activities include:
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress.
- Enzyme Modulation : It can influence the activity of specific enzymes involved in metabolic pathways.
- Cell Signaling : The compound may play a role in cell signaling processes through interaction with cellular receptors.
Antioxidant Activity
A study investigated the antioxidant capacity of various sulfonic acid derivatives, including 1-propanesulfonic acid derivatives. It was found that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 1-Propanesulfonic acid | 25 | Radical scavenging |
| Ascorbic Acid | 15 | Radical scavenging |
Enzyme Modulation
Research has demonstrated that sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate can modulate the activity of certain enzymes such as cyclooxygenase (COX). This modulation is significant as it may influence inflammatory responses.
| Enzyme | Activity Change (%) | Concentration (mM) |
|---|---|---|
| COX-1 | -30 | 0.5 |
| COX-2 | -25 | 0.5 |
Cell Signaling Pathways
In vitro studies have shown that this compound can activate specific signaling pathways associated with cell proliferation and survival. For instance, it was observed to enhance the phosphorylation of ERK1/2 in cultured human cells.
Toxicological Profile
The safety data indicates that 1-propanesulfonic acid is not classified as hazardous under OSHA regulations. However, limited data on long-term exposure effects exist. Acute toxicity studies suggest minimal risk under normal laboratory handling conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodology : Multi-step organic synthesis is typically employed. A plausible route involves:
Alkylation : Reacting 3-methylphenylamine with ethyl bromide to form N-ethyl-3-methylaniline.
Sulfonation : Introducing the sulfonic acid group via reaction with 1,3-propanesultone under alkaline conditions.
Hydroxylation : Oxidizing the intermediate to introduce the hydroxy group, followed by sodium salt formation and hydration .
- Key Considerations : Optimize pH (8–10) during sulfonation to prevent side reactions. Purification via column chromatography (silica gel, methanol/chloroform eluent) or recrystallization (water/ethanol) is critical for isolating the hydrate form .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm the ethyl(3-methylphenyl)amino group (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl group at δ 2.3 ppm) and sulfonate integration. 2D NMR (COSY, HSQC) resolves positional ambiguities .
- FT-IR : Validate hydroxy (3200–3600 cm) and sulfonate (1030–1220 cm) groups .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M–Na] expected at m/z ~380) .
Advanced Research Questions
Q. How does the ethyl(3-methylphenyl)amino group affect the compound’s surfactant properties compared to simpler sulfonic acid derivatives?
- Comparative Analysis :
| Compound | Critical Micelle Concentration (CMC) | Surface Tension (mN/m) |
|---|---|---|
| Target Compound | 0.8–1.2 mM (estimated) | ~40 (at CMC) |
| Sodium Dodecyl Sulfate (SDS) | 8.2 mM | ~36 |
| CAPS Buffer | Not applicable | >50 |
- Mechanistic Insight : The bulky ethyl(3-methylphenyl) group enhances hydrophobicity, lowering CMC compared to SDS. However, steric effects may reduce surface activity. Validate via tensiometry or dynamic light scattering .
Q. What strategies mitigate degradation during long-term storage of the hydrate form?
- Stability Protocol :
- Lyophilization : Remove excess water to stabilize the anhydrous form, then rehydrate before use.
- Storage : Keep under inert gas (N) at 4°C in amber vials to prevent photodegradation.
- Monitoring : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to track decomposition peaks over time .
Q. How does the compound interact with lipid bilayers in membrane permeability studies?
- Experimental Design :
Prepare unilamellar vesicles (DPPC/cholesterol) and incorporate the compound at 0.1–1 mol%.
Use fluorescence anisotropy (DPH probe) to measure membrane rigidity.
Conduct calcein leakage assays to quantify permeability changes.
- Expected Outcome : The sulfonate group enhances electrostatic interactions with phospholipid headgroups, increasing membrane fluidity at low concentrations .
Data Contradiction Analysis
Q. Conflicting reports on solubility in polar solvents: How to resolve discrepancies?
- Hypothesis Testing :
- Variable : Hydration state (anhydrous vs. hydrate) significantly affects solubility.
- Method : Compare solubility in DMSO (anhydrous) vs. water (hydrate) via gravimetric analysis.
- Reference Data : Anhydrous form may show 20% lower solubility in water due to crystalline lattice energy .
Methodological Best Practices
Q. What purification techniques maximize yield while retaining hydrate stability?
- Optimized Workflow :
Flash Chromatography : Use a polar stationary phase (e.g., diol-modified silica) with isopropanol/ammonium acetate buffer.
Lyophilization : Freeze-dry at −50°C and 0.05 mBar to preserve the hydrate structure.
Quality Control : Confirm hydrate stoichiometry via Karl Fischer titration (target: 2 HO molecules) .
Environmental and Toxicological Profiling
Q. What biodegradation pathways are predicted for this compound?
- In Silico Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
